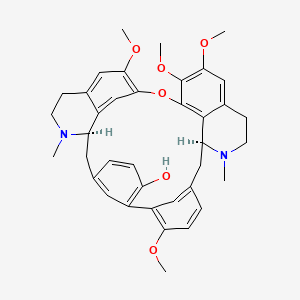
Rodiasine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rodiasine is an isoquinoline alkaloid fundamental parent and a bisbenzylisoquinoline alkaloid.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Rodiasine has shown promise in cancer research, particularly for its cytotoxic effects against various cancer cell lines. Studies indicate that this compound can inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
- Case Study: A study demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent antiproliferative effects. The mechanism involves the disruption of mitochondrial function and the induction of oxidative stress in cancer cells.
Antimicrobial Activity
Research has revealed that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. This makes it a potential candidate for developing new antimicrobial agents.
- Case Study: In vitro studies have shown that this compound effectively inhibits the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
- Case Study: Experimental models of inflammation have demonstrated that this compound reduces inflammatory markers and mediators, suggesting its potential use in managing conditions like arthritis and other inflammatory disorders.
Mechanistic Insights
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its application in medicine.
Molecular Docking Studies
Molecular docking studies have been employed to predict how this compound interacts with various biological targets, including enzymes and receptors involved in disease processes. These studies help elucidate its potential therapeutic pathways.
ADME-Tox Profiling
The absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiling of this compound is essential for assessing its viability as a drug candidate. Preliminary studies suggest favorable pharmacokinetic properties, indicating good bioavailability and low toxicity profiles.
Comparative Analysis of this compound with Other Alkaloids
| Property | This compound | Ajmalicine | Serpentine |
|---|---|---|---|
| Anticancer Activity | High | Moderate | High |
| Antimicrobial Activity | Significant | Low | Moderate |
| Anti-inflammatory Effects | Moderate | High | Low |
| Toxicity Profile | Low | Moderate | High |
Eigenschaften
CAS-Nummer |
6391-64-6 |
|---|---|
Molekularformel |
C38H42N2O6 |
Molekulargewicht |
622.7 g/mol |
IUPAC-Name |
(1R,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-23-oxa-15,30-diazaheptacyclo[22.6.2.13,7.18,12.114,18.027,31.022,33]pentatriaconta-3(35),4,6,8,10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol |
InChI |
InChI=1S/C38H42N2O6/c1-39-13-11-24-19-33(43-4)34-21-26(24)29(39)17-22-7-9-31(41)27(15-22)28-16-23(8-10-32(28)42-3)18-30-36-25(12-14-40(30)2)20-35(44-5)37(45-6)38(36)46-34/h7-10,15-16,19-21,29-30,41H,11-14,17-18H2,1-6H3/t29-,30+/m1/s1 |
InChI-Schlüssel |
HIQZXOFBXJICTD-IHLOFXLRSA-N |
SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)O)C5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |
Isomerische SMILES |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC(=C(C=C4)O)C5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |
Kanonische SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)O)C5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















